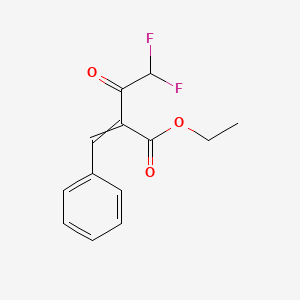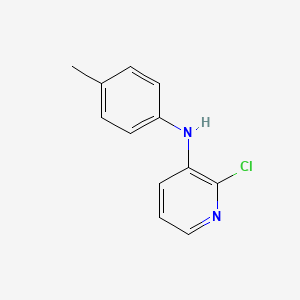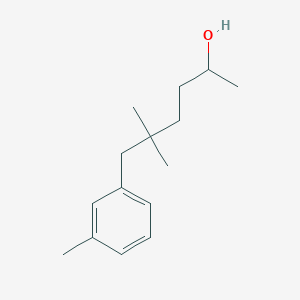
5,5-Dimethyl-6-(3-methylphenyl)hexan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-6-(3-methylphenyl)hexan-2-ol is an organic compound belonging to the class of alcohols It is characterized by a hexane backbone with a hydroxyl group (-OH) attached to the second carbon, and methyl groups attached to the fifth and sixth carbons Additionally, a 3-methylphenyl group is attached to the sixth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-6-(3-methylphenyl)hexan-2-ol can be achieved through several synthetic routes. One common method involves the Grignard reaction, where a Grignard reagent such as 3-methylphenylmagnesium bromide reacts with 5,5-dimethylhexan-2-one. The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other catalytic processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and catalyst selection, to achieve high efficiency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-6-(3-methylphenyl)hexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 5,5-dimethyl-6-(3-methylphenyl)hexan-2-one.
Reduction: Formation of 5,5-dimethyl-6-(3-methylphenyl)hexane.
Substitution: Formation of 5,5-dimethyl-6-(3-methylphenyl)hexyl chloride.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-6-(3-methylphenyl)hexan-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-6-(3-methylphenyl)hexan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group may interact with hydrophobic pockets within proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,5-Trimethyl-2-(3-methylphenyl)-2-hexanol: Similar structure but with different substitution patterns.
2,5-Dimethyl-3-hexanol: Lacks the phenyl group, resulting in different chemical properties.
3,5-Dimethyl-3-hexanol: Similar backbone but different positioning of the hydroxyl group.
Uniqueness
5,5-Dimethyl-6-(3-methylphenyl)hexan-2-ol is unique due to the presence of both the phenyl group and the specific positioning of the hydroxyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
827299-40-1 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
5,5-dimethyl-6-(3-methylphenyl)hexan-2-ol |
InChI |
InChI=1S/C15H24O/c1-12-6-5-7-14(10-12)11-15(3,4)9-8-13(2)16/h5-7,10,13,16H,8-9,11H2,1-4H3 |
InChI-Schlüssel |
RWDMFISBWVZPLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CC(C)(C)CCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Ethenyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14227340.png)
![(Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium](/img/structure/B14227341.png)
![1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one](/img/structure/B14227349.png)
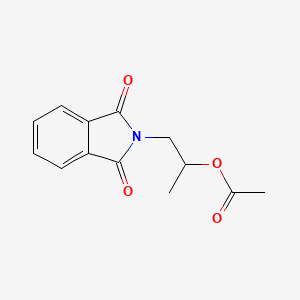

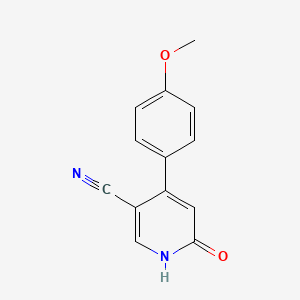

![(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol](/img/structure/B14227382.png)
![[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14227387.png)
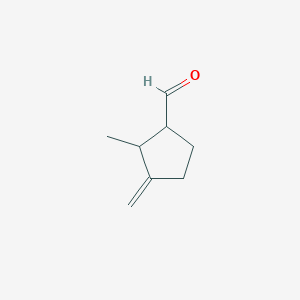
![N-(6-Aminopyridin-2-yl)-N'-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B14227404.png)
